trans-3-Heptene
Overview
Description
trans-3-Heptene: is an organic compound with the molecular formula C7H14 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Isomerization of Butyraldehyde: One common method for preparing trans-3-Heptene is through the acid-catalyzed isomerization of butyraldehyde.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by the partial hydrogenation of heptadiene. This process involves the selective addition of hydrogen to one of the double bonds in heptadiene, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Heptene can undergo oxidation reactions to form various products.
Hydrogenation: The compound can be fully hydrogenated to form heptane, a saturated hydrocarbon.
Halogenation: this compound can react with halogens such as bromine to form dihalogenated products.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as palladium or platinum are used in the hydrogenation process.
Halogenation: Halogens like bromine or chlorine are used under controlled conditions to achieve halogenation.
Major Products Formed:
Epoxides: Formed from the oxidation of this compound.
Heptane: Formed from the complete hydrogenation of this compound.
Dihalogenated Compounds: Formed from the halogenation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-3-Heptene is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: It is used in studies to understand the behavior of alkenes in biological systems.
Industry:
Polymer Production: this compound is used in the production of certain types of polymers and resins.
Mechanism of Action
Epoxidation Mechanism:
Electrophilic Addition: The reaction of trans-3-Heptene with peroxycarboxylic acids involves the electrophilic addition of the oxygen atom to the carbon-carbon double bond, forming an epoxide ring.
Molecular Targets and Pathways:
Double Bond Reactivity: The carbon-carbon double bond in this compound is the primary site of reactivity, making it susceptible to various addition reactions.
Comparison with Similar Compounds
cis-3-Heptene: The “cis” isomer of 3-Heptene, where the hydrogen atoms are on the same side of the double bond.
1-Heptene: An isomer with the double bond at the first carbon position.
2-Heptene: An isomer with the double bond at the second carbon position.
Uniqueness:
Trans Configuration: The trans configuration of trans-3-Heptene gives it distinct physical and chemical properties compared to its cis isomer, such as a higher melting point and different reactivity patterns.
Properties
IUPAC Name |
(E)-hept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHKDGJSXCTSCK-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873235 | |
Record name | (3E)-3-Heptene | |
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Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | trans-3-Heptene | |
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Vapor Pressure |
52.4 [mmHg] | |
Record name | trans-3-Heptene | |
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CAS No. |
14686-14-7, 592-78-9, 68476-39-1 | |
Record name | trans-3-Heptene | |
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Record name | 3-Heptene | |
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Record name | 3-Heptene, (3E)- | |
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Record name | Hydrocarbons, aliph.-arom.-C4-5-olefinic | |
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Record name | trans-3-Heptene | |
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Record name | (3E)-3-Heptene | |
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Record name | (E)-hept-3-ene | |
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Record name | Hept-3-ene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-HEPTENE, (3E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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